2-Thiouracil-13C,15N2
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Overview
Description
2-Thiouracil-13C,15N2 is a labeled analogue of 2-Thiouracil, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. 2-Thiouracil itself is a derivative of uracil, a pyrimidine base found in nucleic acids, where the oxygen atom at the 2-position is replaced by sulfur. This compound is known for its antithyroid properties and has been used historically in the treatment of hyperthyroidism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiouracil-13C,15N2 typically involves the incorporation of stable isotopes into the 2-Thiouracil molecule. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of isotopically labeled reagents. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid, followed by purification steps to isolate the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is typically carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
2-Thiouracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Thiouracil-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and enzyme activities.
Medicine: Utilized in the development of antithyroid drugs and as a diagnostic tool for thyroid disorders.
Industry: Applied in the synthesis of labeled compounds for pharmaceutical research and development
Mechanism of Action
2-Thiouracil-13C,15N2 exerts its effects primarily by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroxine and triiodothyronine, thereby reducing thyroid activity. The compound also acts as a selective inhibitor of neuronal nitric oxide synthase, with a Ki value of 20 μM, affecting nitric oxide production and related pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-Thiouracil
- 6-Propyl-2-Thiouracil
- Thiourea
Uniqueness
2-Thiouracil-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. Unlike its non-labeled counterparts, this compound provides valuable insights into metabolic processes and reaction mechanisms through the use of stable isotopes .
Properties
IUPAC Name |
2-sulfanylidene-(213C,1,3-15N2)1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-VMGGCIAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH][13C](=S)[15NH]C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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